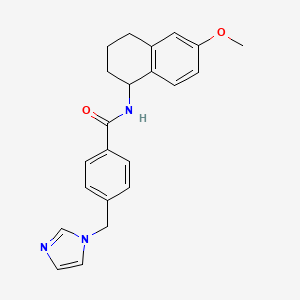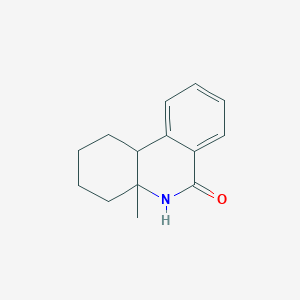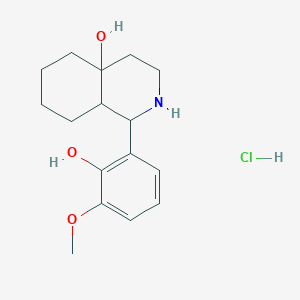![molecular formula C18H15ClN2O2S B6044863 5-(3-chlorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6044863.png)
5-(3-chlorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chlorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole, commonly known as CPI-1189, is a chemical compound that has been extensively studied for its potential therapeutic uses. It belongs to the class of isoxazole derivatives and has been found to exhibit a range of pharmacological properties.
Mechanism of Action
The mechanism of action of CPI-1189 is not fully understood. However, it has been found to modulate various signaling pathways in cells, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. CPI-1189 has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the immune response and inflammation. It has also been found to activate the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CPI-1189 has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells, which may contribute to its neuroprotective effects. CPI-1189 has also been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer properties. In addition, CPI-1189 has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
CPI-1189 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential therapeutic uses, which makes it a valuable tool for researchers. However, there are also some limitations to the use of CPI-1189 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret some of the results. In addition, CPI-1189 has not been extensively studied in humans, which limits its potential clinical applications.
Future Directions
There are several future directions for the study of CPI-1189. One potential direction is the further study of its neuroprotective effects. CPI-1189 has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, and further studies could explore its potential for the treatment of these and other neurodegenerative diseases. Another potential direction is the study of its anti-cancer properties. CPI-1189 has been found to induce cell cycle arrest and apoptosis in cancer cells, and further studies could explore its potential for the treatment of various types of cancer. Finally, further studies could explore the mechanism of action of CPI-1189 and its potential clinical applications.
Synthesis Methods
The synthesis of CPI-1189 involves several steps. The starting material for the synthesis is 3-chlorobenzonitrile, which is reacted with 2-thiophenecarboxylic acid in the presence of a base to form 3-(2-thienyl)benzonitrile. This intermediate is then reacted with pyrrolidine and acetic anhydride to form 3-(2-thienyl)-1-pyrrolidinecarboxylic acid. The final step involves the reaction of 3-(2-thienyl)-1-pyrrolidinecarboxylic acid with 5-(3-chlorophenyl)isoxazole in the presence of a coupling agent to form CPI-1189.
Scientific Research Applications
CPI-1189 has been studied for its potential therapeutic uses in various scientific research applications. It has been found to exhibit neuroprotective effects, anti-inflammatory effects, and anti-cancer properties. CPI-1189 has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
properties
IUPAC Name |
[5-(3-chlorophenyl)-1,2-oxazol-3-yl]-(2-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c19-13-5-1-4-12(10-13)16-11-14(20-23-16)18(22)21-8-2-6-15(21)17-7-3-9-24-17/h1,3-5,7,9-11,15H,2,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTMEDDXOMUVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NOC(=C2)C3=CC(=CC=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-chlorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6044784.png)
![3-[8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol](/img/structure/B6044789.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6044798.png)

![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6044816.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044830.png)


![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B6044840.png)

![3,6-diamino-2-(4-bromobenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B6044854.png)
![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6044882.png)
![2-(1-naphthyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6044889.png)